molecular formula C6H10Br2Hg2O B14634288 Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury CAS No. 52217-89-7

Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury

Cat. No.: B14634288
CAS No.: 52217-89-7
M. Wt: 659.13 g/mol
InChI Key: XTGLRGPHLSNKSV-UHFFFAOYSA-L
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Description

Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury is a complex organomercury compound. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of mercury atoms bonded to bromine and oxolane groups, making it a unique and intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury typically involves the reaction of oxolane derivatives with mercuric bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures the consistent production of high-purity this compound, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.

    Reduction: It can be reduced to form lower oxidation state mercury compounds.

    Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce elemental mercury or lower oxidation state organomercury compounds.

Scientific Research Applications

Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury has several scientific research applications, including:

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is crucial for its biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury: Another organomercury compound with different structural and chemical properties.

    Phenylmercuric acetate: Used as a preservative and antiseptic, with distinct applications compared to Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury.

    Mercuric chloride: A simple inorganic mercury compound with different reactivity and toxicity profiles.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. Its dual presence of bromine and oxolane groups, along with mercury, makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

52217-89-7

Molecular Formula

C6H10Br2Hg2O

Molecular Weight

659.13 g/mol

IUPAC Name

bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury

InChI

InChI=1S/C6H10O.2BrH.2Hg/c1-5-3-4-6(2)7-5;;;;/h5-6H,1-4H2;2*1H;;/q;;;2*+1/p-2

InChI Key

XTGLRGPHLSNKSV-UHFFFAOYSA-L

Canonical SMILES

C1CC(OC1C[Hg]Br)C[Hg]Br

Origin of Product

United States

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